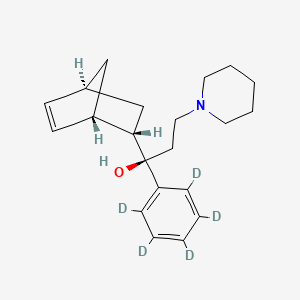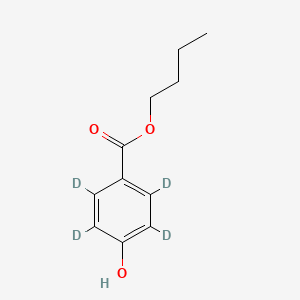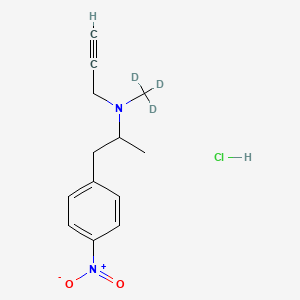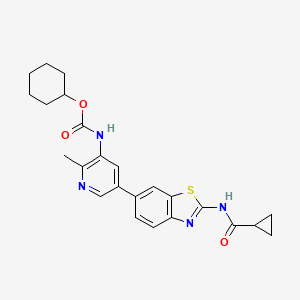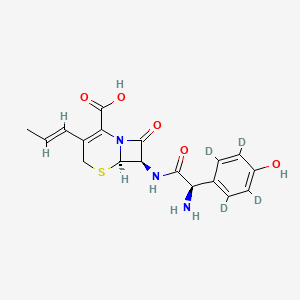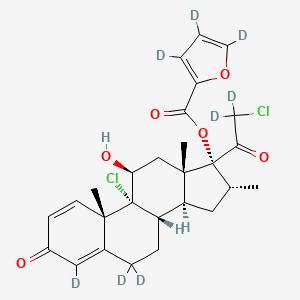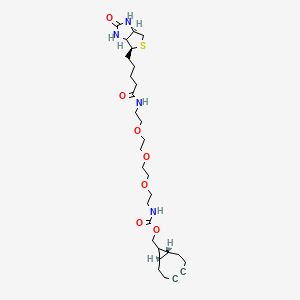
BCN-PEG3-Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCN-PEG3-Biotin is a non-cleavable three-unit polyethylene glycol linker used in the synthesis of antibody-drug conjugates. This compound is a click chemistry reagent containing a BCN group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
BCN-PEG3-Biotin is synthesized through a series of chemical reactions involving the introduction of a BCN group and a biotin moiety onto a polyethylene glycol backbone. The synthesis typically involves the following steps:
Introduction of BCN Group: The BCN group is introduced onto the polyethylene glycol backbone through a reaction with a suitable BCN precursor.
Attachment of Biotin: The biotin moiety is then attached to the polyethylene glycol backbone through a reaction with a biotin precursor
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, and the final product is purified through techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
BCN-PEG3-Biotin undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the cycloaddition of the BCN group with azide-containing molecules
Biotinylation: The biotin moiety can undergo biotinylation reactions with avidin or streptavidin
Common Reagents and Conditions
SPAAC Reaction: Common reagents include azide-containing molecules, and the reaction is typically carried out under mild conditions without the need for a catalyst
Biotinylation Reaction: Common reagents include avidin or streptavidin, and the reaction is typically carried out under physiological conditions
Major Products Formed
Scientific Research Applications
BCN-PEG3-Biotin has a wide range of scientific research applications, including:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules
Biology: Used for bioconjugation and labeling of biomolecules
Medicine: Used in the synthesis of antibody-drug conjugates for targeted drug delivery
Industry: Used in the development of diagnostic assays and biosensors
Mechanism of Action
BCN-PEG3-Biotin exerts its effects through the following mechanisms:
Strain-Promoted Alkyne-Azide Cycloaddition: The BCN group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage
Biotinylation: The biotin moiety binds to avidin or streptavidin with high affinity, forming a stable biotin-avidin or biotin-streptavidin complex
Comparison with Similar Compounds
BCN-PEG3-Biotin is unique compared to other similar compounds due to its non-cleavable three-unit polyethylene glycol linker and its ability to undergo strain-promoted alkyne-azide cycloaddition. Similar compounds include:
Biotin-PEG3-SS-DBCO: Contains a disulfide bond and a dibenzocyclooctyne group
Amine-PEG3-Biotin: Contains a primary amine group for conjugation
This compound stands out due to its high reactivity and stability, making it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C29H46N4O7S |
|---|---|
Molecular Weight |
594.8 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C29H46N4O7S/c34-26(10-6-5-9-25-27-24(20-41-25)32-28(35)33-27)30-11-13-37-15-17-39-18-16-38-14-12-31-29(36)40-19-23-21-7-3-1-2-4-8-22(21)23/h21-25,27H,3-20H2,(H,30,34)(H,31,36)(H2,32,33,35)/t21-,22+,23?,24-,25-,27-/m0/s1 |
InChI Key |
LZIHJLCCQAFQSO-MSBMMZNKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



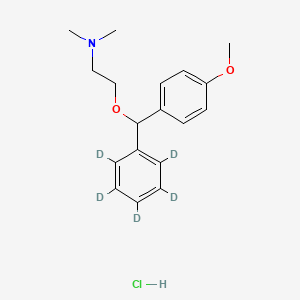
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12425344.png)
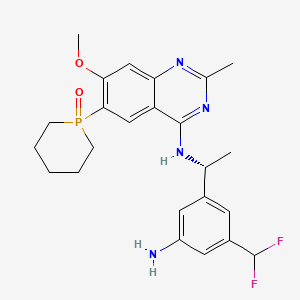
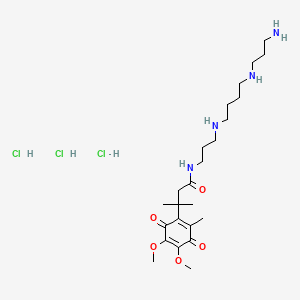
![[(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12425369.png)
![[(3S,8R,9S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12425378.png)
![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)
